Product packaging for Gymnastatin H(Cat. No.:)

Gymnastatin H

Cat. No.: B1257804
M. Wt: 401.5 g/mol
InChI Key: GGAGAVWBROLYIO-UHGNHMIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gymnastatin H is a chlorinated, tyrosine-derived alkaloid isolated from the marine fungus Gymnascella dankaliensis . It belongs to a larger family of fungal metabolites noted for their complex structures and potent cytotoxic activities against various cancer cell lines . This natural product features a unique molecular architecture that is characteristic of this chemical family. The asymmetric synthesis of this compound has been achieved, with a key step involving a diastereoselective photoisomerization of a conjugated ester to its β,γ-unsaturated isomer . This process, which utilizes diacetone D-glucose as a chiral auxiliary, proceeds with high yield and selectivity, effectively controlling the configuration at the C-6 center of the target molecule . Like other gymnastatins, this compound contains multiple electrophilic functional groups, which may allow it to interact with protein targets through covalent bond formation . This mechanism is of significant interest in chemical biology and drug discovery for its potential to achieve sustained target engagement. Research into gymnastatin compounds has shown that they possess potent growth inhibitory effects, as demonstrated in assays against cancer cell lines such as P388 lymphocytic leukemia . This compound is supplied for research purposes to facilitate studies in natural product synthesis, oncology research, and the exploration of covalent inhibitors. This product is intended for Research Use Only and is not to be used for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H35NO4 B1257804 Gymnastatin H

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H35NO4

Molecular Weight

401.5 g/mol

IUPAC Name

methyl (2S)-2-[[(2E,4E,6R)-4,6-dimethyldodeca-2,4-dienoyl]amino]-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C24H35NO4/c1-5-6-7-8-9-18(2)16-19(3)10-15-23(27)25-22(24(28)29-4)17-20-11-13-21(26)14-12-20/h10-16,18,22,26H,5-9,17H2,1-4H3,(H,25,27)/b15-10+,19-16+/t18-,22+/m1/s1

InChI Key

GGAGAVWBROLYIO-UHGNHMIBSA-N

Isomeric SMILES

CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC

Canonical SMILES

CCCCCCC(C)C=C(C)C=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC

Synonyms

gymnastatin H

Origin of Product

United States

Isolation and Stereostructural Elucidation of Gymnastatin H

Advanced Chromatographic Separation Techniques

The isolation of a single compound, such as Gymnastatin H, from a complex mixture of fungal metabolites requires a multi-step purification strategy employing various chromatographic methods.

Following the fermentation period, the fungal mycelium is separated from the broth and extracted with an organic solvent, typically methanol (B129727) (MeOH). nih.govacs.org This crude extract contains a wide array of compounds produced by the fungus.

The initial step in purification is extract fractionation, which involves separating the crude extract into simpler mixtures. This is commonly achieved through column chromatography. Two widely used stationary phases for this purpose are:

Silica (B1680970) Gel Chromatography : Separates compounds based on polarity. A solvent gradient, such as dichloromethane-methanol, is used to elute fractions of decreasing polarity.

Sephadex LH-20 Chromatography : A size-exclusion chromatography method that separates molecules based on their size. It is particularly effective for separating different classes of natural products.

This initial fractionation provides multiple, less complex fractions, one of which will be enriched with this compound. The process is often guided by bioassays, where fractions are tested for cytotoxic activity to identify those containing the target compounds.

Once the fraction containing this compound is identified, it undergoes further purification to achieve isolation of the pure compound. The primary technique used for the final stage of purification is High-Performance Liquid Chromatography (HPLC). Specifically, reversed-phase HPLC is employed, which separates compounds based on their hydrophobicity. This method offers high resolution, allowing for the separation of structurally similar compounds like the different gymnastatin analogues from one another, ultimately yielding pure this compound. acs.org

Technique Stationary Phase/Column Purpose in Isolation Workflow
Solvent Extraction Methanol (MeOH)Extraction of metabolites from fungal mycelium. acs.org
Column Chromatography Silica GelInitial fractionation of the crude extract based on polarity.
Size-Exclusion Chromatography Sephadex LH-20Further fractionation based on molecular size.
High-Performance Liquid Chromatography (HPLC) Reversed-Phase (e.g., C18)Final purification of this compound from complex fractions and related analogues. acs.org

Methodologies for Extract Fractionation

High-Resolution Spectroscopic Analysis for Stereostructure Determination

The definitive structure and stereochemistry of this compound were established through a combination of high-resolution spectroscopic techniques and, crucially, total synthesis. nih.govacs.org

Spectroscopic analysis provides detailed information about the molecule's connectivity and spatial arrangement. The molecular formula is first determined using High-Resolution Mass Spectrometry (HRMS). vulcanchem.com Subsequently, a suite of Nuclear Magnetic Resonance (NMR) techniques is used to piece together the structure. nih.govacs.org

These methods include:

1D NMR (¹H and ¹³C): Provides information on the types and number of proton and carbon environments in the molecule.

2D NMR (COSY): Identifies proton-proton couplings, revealing adjacent protons in the carbon skeleton.

2D NMR (HMBC): Shows long-range correlations between protons and carbons, which is essential for connecting different structural fragments.

2D NMR (NOESY): Detects protons that are close in space, which is critical for determining the relative stereochemistry of the molecule.

While these spectroscopic methods allowed for the elucidation of the planar structure and relative stereochemistry, the absolute stereochemistry of this compound was unequivocally confirmed through its total chemical synthesis. nih.govacs.orgcapes.gov.br This synthetic achievement serves as the final proof of the assigned structure.

Spectroscopic Method Purpose in Structure Elucidation
High-Resolution Mass Spectrometry (HRMS) Determination of the exact molecular formula. vulcanchem.com
¹H NMR Spectroscopy Identifies the proton framework and their chemical environments. acs.org
¹³C NMR Spectroscopy Identifies the carbon backbone of the molecule. acs.org
COSY (Correlation Spectroscopy) Establishes H-H connectivity within spin systems. vulcanchem.com
HMBC (Heteronuclear Multiple Bond Correlation) Connects isolated spin systems and confirms the overall carbon skeleton. vulcanchem.com
NOESY (Nuclear Overhauser Effect Spectroscopy) Determines the spatial proximity of protons to establish relative stereochemistry. clockss.org
Total Synthesis Provides ultimate confirmation of the proposed absolute stereostructure. nih.govacs.org

Application of 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

The foundational planar structure and intricate stereochemistry of this compound were established primarily through the application of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net Techniques such as ¹H NMR and ¹³C NMR provided the initial framework, identifying the types and numbers of protons and carbons present in the molecule. For complex molecules like the gymnastatins, 2D NMR is indispensable for assembling the complete structure. clockss.orgjst.go.jp

Detailed analysis of 2D NMR spectra was critical in piecing together the molecular structure of this compound and its relatives. researchgate.net The specific techniques employed provide distinct types of structural information:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. princeton.eduresearchgate.net By identifying which protons are coupled, the spin systems within the molecule can be mapped out, allowing for the assembly of molecular fragments. clockss.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique is used to identify long-range couplings between protons and carbons (¹H-¹³C), typically over two to four bonds. princeton.edu HMBC correlations are crucial for connecting the molecular fragments established by COSY, ultimately revealing the complete carbon skeleton of the molecule. clockss.orgnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu The observation of NOE cross-peaks provides vital information about the molecule's three-dimensional structure and relative stereochemistry. clockss.orgacs.org

These correlational spectroscopy methods, applied in concert, allowed researchers to unambiguously determine the planar structure of this compound. researchgate.net

Table 1: 2D NMR Techniques and Their Applications in Structural Elucidation

Technique Correlation Information Yielded Relevance to this compound
COSY ¹H—¹H J-coupling Reveals proton spin systems and neighboring protons. princeton.edu Used to trace the connectivity of adjacent protons in the aliphatic side chain and the core ring structure. clockss.org
HMBC ¹H—¹³C long-range J-coupling (2-4 bonds) Connects independent spin systems and establishes the overall carbon framework. princeton.edu Essential for linking the side chain to the core bicyclic system and placing quaternary carbons and heteroatoms. clockss.orgnih.gov
NOESY ¹H—¹H spatial proximity (<5 Å) Determines the relative orientation of atoms and stereochemistry. princeton.edu Provided key data on the spatial arrangement of substituents on the ring system, defining their relative stereochemistry. clockss.orgacs.org

The relative stereochemistry of the chiral centers within this compound was determined by a careful analysis of NMR data. The magnitude of proton-proton coupling constants (J-values) obtained from ¹H NMR spectra provides information about the dihedral angles between adjacent protons, which in turn helps to define their relative orientation (e.g., axial or equatorial in a ring system). clockss.org Furthermore, NOESY data was instrumental in establishing the through-space proximity of various protons, allowing for the assignment of the relative configuration of the stereocenters. clockss.orgacs.org For instance, in related gymnastatins, NOE correlations between specific protons were used to confirm the chair conformation of a cyclohexane (B81311) ring and the relative orientations of its substituents. clockss.org

Correlational Spectroscopy (COSY, HMBC, NOESY) for Connectivity and Proximity

Mass Spectrometry (MS) Techniques in Structural Characterization

Mass spectrometry was a key tool in the characterization of this compound. High-Resolution Mass Spectrometry (HRMS), likely High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) as used for its analogs, would have been employed to determine the precise mass of the molecular ion. clockss.orghhu.de This accurate mass measurement allows for the unambiguous determination of the compound's molecular formula. hhu.defrontiersin.org The analysis of isotopic peak patterns, especially in gymnastatins containing chlorine or bromine atoms, further corroborates the elemental composition. clockss.org

Ancillary Methods for Absolute Stereochemistry Confirmation

While NMR can define the relative arrangement of atoms, determining the absolute stereochemistry—the definitive three-dimensional arrangement in space—often requires additional methods. researchgate.net For this compound, synthetic validation was the definitive approach. researchgate.netresearchgate.net

The absolute stereochemistry of this compound was conclusively determined through its total synthesis. researchgate.netresearchgate.net Researchers have successfully achieved the asymmetric synthesis of this compound, a process that builds the molecule from simpler, achiral starting materials using reactions that control the formation of each chiral center. researchgate.netunito.it One successful strategy involved the photoisomerization of a conjugated ester to its β,γ-unsaturated isomer as a key step. researchgate.net By comparing the spectroscopic data and optical properties of the synthesized compound with those of the natural product, the absolute configuration of all stereocenters in naturally occurring this compound was unequivocally established. researchgate.netrsc.org

While a crystal structure for this compound itself has not been reported, single-crystal X-ray diffraction is a powerful method for determining the absolute structure of molecules. researchgate.net This technique has been successfully applied to analogs within the gymnastatin family. For example, the absolute configuration of the related compound Gymnastatin T was determined by X-ray crystallographic analysis. hhu.deresearchgate.netuni-duesseldorf.de Such analyses provide a definitive stereochemical blueprint for a specific family member, which can then be used as a reliable reference point to support or confirm the stereochemical assignments of closely related, non-crystalline analogs like this compound. hhu.de

Chemical Synthesis Strategies for Gymnastatin H and Analogs

Total Synthesis Approaches to Gymnastatin H

The total synthesis of this compound has been a notable achievement in organic synthesis, requiring precise control over stereochemistry and the strategic assembly of its unique molecular architecture.

Diastereoselective Photodeconjugation of α,β-Unsaturated Esters

A key strategy in the asymmetric synthesis of (6R)-gymnastatin H involves the diastereoselective photodeconjugation of an α,β-unsaturated ester. beilstein-journals.orgnih.gov This photochemical reaction isomerizes a conjugated ester to its β,γ-unsaturated counterpart through the protonation of a dienol intermediate generated in situ. beilstein-journals.orgnih.gov

Strategic Control of Key Chiral Centers

The stereochemical complexity of gymnastatins necessitates meticulous control over the formation of their multiple chiral centers. In the synthesis of this compound, the configuration of the C-6 center is decisively controlled by the diastereoselective photodeconjugation of an α,β-unsaturated ester, as previously discussed. beilstein-journals.orgnih.gov The use of diacetone D-glucose as a chiral auxiliary is instrumental in this process, ensuring the desired stereochemical outcome at this position. beilstein-journals.orgnih.gov

In the broader context of synthesizing gymnastatin analogs, such as Gymnastatin G, the control of stereocenters like C-1 and C-9 presents significant challenges. researchgate.net For instance, in a biomimetic approach to Gymnastatin G, the treatment of a precursor with aqueous potassium hydroxide (B78521) led to the formation of two bicyclo[3.3.1]nonane products with an incorrect C-9 stereocenter. researchgate.net This highlights the subtle factors that can influence the stereochemical course of cyclization reactions. researchgate.net Further synthetic manipulations, such as diastereoselective epoxidation and subsequent treatment with a base, were required to correct the stereochemistry at the C-1 position. rsc.org

Synthetic Methodologies Applied to Gymnastatin Class Compounds

The synthesis of various members of the gymnastatin family has been a fertile ground for the application and development of powerful synthetic methodologies. These strategies often draw inspiration from the proposed biosynthetic pathways of these natural products.

Oxidative Cyclization Reactions in Polyketide-Derived Systems

The biosynthesis of many complex natural products, including the gymnastatins, is believed to involve the oxidative cyclization of polyketide precursors. rsc.orgnih.gov Polyketides are a class of natural products characterized by repeating -CH2-CO- units. rasmusfrandsen.dk The diverse structures of polyketides are often achieved through enzymatic cyclizations and oxidations. nih.gov

In the context of gymnastatin synthesis, laboratory syntheses have mimicked these proposed biosynthetic steps. For example, the formation of the characteristic bicyclo[3.3.1]nonane core of certain gymnastatins is thought to arise from an intramolecular aldol (B89426) reaction of a polyketide-derived intermediate. researchgate.net Similarly, oxidative reactions play a crucial role in forming key structural motifs. The gymnastatin and dankastatin alkaloids are presumed to be produced from a 14-carbon polyketide fragment and tyrosine, with subsequent electrophilic halogenation and various oxidative cyclization reactions creating a diverse array of complex structures. researchgate.netrsc.org

Tandem Michael and Aldol Reaction Approaches

Tandem reactions that form multiple bonds in a single operation are highly efficient and have been effectively utilized in the synthesis of gymnastatin analogs. A notable example is the tandem Michael and aldol reaction approach for the synthesis of Gymnastatins F and Q. rsc.orgresearchgate.netnii.ac.jp This strategy allows for the rapid construction of the complex bicyclo[3.3.1]nonane core. researchgate.netrsc.org

The reaction sequence is initiated by a Michael addition, which sets the stage for a subsequent intramolecular aldol reaction, leading to the formation of the bicyclic system. rasmusfrandsen.dk The stereochemical outcome of these reactions is highly dependent on the reaction conditions, including the choice of base and solvent. rsc.org For instance, in studies towards Gymnastatin G, the use of potassium bases was found to promote the desired bicyclo[3.3.1]nonane formation. researchgate.net This methodology showcases the power of tandem reactions to streamline the synthesis of complex molecular architectures.

Development of Unified Synthetic Platforms for Alkaloid Scaffolds

Given the structural diversity within the gymnastatin and related alkaloid families, the development of unified synthetic platforms that can provide access to multiple members is a highly desirable goal. researchgate.netrsc.org Such a platform would allow for the systematic investigation of structure-activity relationships and provide insights into the biosynthetic pathways. rsc.org

Researchers have sought to develop a unified synthetic strategy for the gymnastatin and dankastatin alkaloids, which are believed to arise from a common precursor. researchgate.netrsc.org By carefully controlling the reaction conditions, it is possible to selectively favor the formation of either the gymnastatin or dankastatin scaffold from a shared intermediate. rsc.org For example, subtle changes in base and temperature can direct the cyclization pathway towards either an aldol condensation to form the bicyclo[3.3.1]nonane core of gymnastatins or an oxa-Michael addition leading to the oxo-decalin core of dankastatins. rsc.org This approach highlights the development of versatile and divergent synthetic strategies for accessing a range of complex alkaloid scaffolds.

Semi-Synthesis and Derivatization for Research Purposes

The structural complexity and biological activity of the gymnastatin family have spurred research into semi-synthetic and derivatization strategies. These approaches allow for the creation of novel analogs that are not readily accessible through total synthesis or natural product isolation. Such analogs are invaluable tools for structure-activity relationship (SAR) studies, target identification, and for probing the chemical intricacies of biosynthetic pathways.

Preparation of Chemically Modified Analogs

The generation of chemically modified analogs of gymnastatins serves primarily to understand which structural features are essential for their biological function. By systematically altering different parts of the molecule, researchers can map the pharmacophore and develop compounds with improved potency or selectivity.

Strategies for creating analogs often involve modifying the side chains or the core ring systems. For instance, research on Gymnastatin N, a related compound, involved the synthesis of its four possible diastereomers to determine the exact stereochemistry of the natural product. researchgate.net Further derivatization of Gymnastatin N to create analogs for evaluation against the Polo-like kinase 1 (Plk1) enzyme suggested that the diene and free carboxylic acid moieties were likely responsible for its bioactivity. researchgate.net

In a similar vein, synthetic efforts toward the dankastatins, which share a biosynthetic precursor with the gymnastatins, have demonstrated the modular nature of their synthesis. The preparation of Dankastatin C was achieved by coupling a synthetically derived bicyclo[3.3.1]nonane core with the requisite side chain, a strategy that inherently allows for the introduction of diverse side chains to create a library of analogs. nih.gov The process involved a Boc deprotection followed by a peptide coupling reaction (using HATU and DIPEA) to attach the side chain. nih.gov This modular approach is central to creating derivatives for research purposes, enabling the exploration of how changes in the lipophilic side chain affect biological targets. nih.gov

Furthermore, patent literature describes methods for synthesizing a range of para-quinol derivatives, including analogs of gymnastatins. google.com These methods often start from a chiral tyrosine derivative and employ an oxidative spiroannulation process, which can be adapted to produce various analogs for biological screening. google.com

Compound NameStructure DescriptionResearch Context
Gymnastatin N A member of the gymnastatin family featuring a diene and a carboxylic acid.Synthesized as four diastereomers to determine stereochemistry and create analogs for Plk1 kinase inhibition studies. researchgate.net
Dankastatin C A dankastatin alkaloid with a bicyclo[3.3.1]nonane core.Synthesized via coupling of a core structure with a specific side chain to create analogs for biological evaluation. nih.gov
Gymnastatin A A gymnastatin containing a 1-oxaspiro[4.5]decane ring system.Total synthesis of analogs has been used to establish absolute stereochemistry. google.com
Gymnastatin I A gymnastatin containing a 1-oxaspiro[4.5]decane ring system.Total synthesis of analogs has been used to establish absolute stereochemistry. google.com

Exploration of Alternative Biosynthetic Hypotheses via Chemical Synthesis

Chemical synthesis provides a powerful platform for testing proposed biosynthetic pathways that are difficult to probe through genetic or isotopic labeling studies alone. For the gymnastatins and their relatives, synthesis has been instrumental in exploring how the remarkable structural diversity within the family might arise from common precursors. nih.govrsc.org

A central question in gymnastatin biosynthesis is how different core structures, such as the spirocyclic dienone of Gymnastatin N, the bicyclo[3.3.1]nonane of Gymnastatin G, and the oxo-decalin of Dankastatin A, are formed. nih.govresearchgate.net It is presumed that these compounds originate from the condensation of tyrosine and a polyketide fragment to yield a linear precursor like Gymnastatin N, which then undergoes oxidative cyclization. nih.gov

Chemical synthesis has been used to investigate the viability of a non-enzymatic cascade that could explain the formation of these different scaffolds. Researchers demonstrated that the choice of base and reaction temperature applied to a common synthetic intermediate could dramatically influence the type of ring structure formed. nih.gov For example, using potassium hexamethyldisilazide (KHMDS) as a base tended to produce the bicyclo[3.3.1]nonane core characteristic of gymnastatins, while carefully controlled, colder reaction temperatures could favor the formation of the dankastatin scaffold. nih.gov These experiments show that subtle changes in the chemical environment can direct the cyclization cascade toward different structural outcomes, providing a plausible model for how nature achieves this diversity. rsc.org

Furthermore, an alternative biosynthetic hypothesis for the origin of chlorinated gymnastatins has been explored through chemical synthesis. nih.govrsc.org This hypothesis posits that these compounds may not arise from the direct halogenation of a tyrosine-derived precursor, but rather from another fungal metabolite, aranorosin (B1665161), which is also produced by Gymnascella species. nih.govrsc.org Aranorosin itself is not halogenated. nih.gov

To test this theory, researchers treated commercially available aranorosin with a simple chloride salt (lithium chloride, LiCl) under mild, abiotic conditions. nih.gov The reaction yielded a mixture of chlorinated natural products, including Gymnastatin G, 1-epi-gymnastatin G, Aranochlor A, and Aranochlor B. nih.gov The formation of these complex molecules under such simple conditions supports the hypothesis that aranorosin could serve as a key precursor to the chlorinated gymnastatins in nature. nih.govrsc.org This proposed pathway is notable because it circumvents certain stereochemical challenges associated with other potential biosynthetic routes. rsc.orgrsc.org

Precursor/CompoundReagents/ConditionsProduct(s)Biosynthetic Implication
Synthetic Intermediate (18) KHMDS (base)Bicyclo[3.3.1]nonane core (Gymnastatin-type)Demonstrates that base selection can favor the formation of the gymnastatin scaffold from a common precursor. nih.gov
Synthetic Intermediate (18) Low Temperature (-78 °C)Oxo-decalin core (Dankastatin-type)Shows that reaction conditions can be tuned to favor the dankastatin scaffold, explaining scaffold diversity. nih.gov
Aranorosin LiCl in THFGymnastatin G, 1-epi-gymnastatin G, Aranochlor A, Aranochlor BSupports an alternative biosynthetic hypothesis where chlorinated gymnastatins arise from the non-halogenated precursor aranorosin via simple chlorination. nih.govrsc.org

Biological Activities and Mechanistic Investigations of Gymnastatin H

Anti-Proliferative and Cytostatic Activities (In Vitro/Cellular Studies)

Laboratory-based studies using cell cultures have been fundamental in elucidating the anti-proliferative and cytostatic properties of Gymnastatin H. These investigations have consistently demonstrated its capacity to inhibit the proliferation of a variety of cancer cell lines.

This compound has exhibited potent growth-inhibitory effects against several cancer cell lines. Notably, it has shown significant cytotoxicity against P388 murine leukemia cells. Its activity extends to human cancer cell lines as well, including BSY-1 breast cancer cells and MKN7 gastric cancer cells. The potency of this inhibition is often measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit cell growth by 50%.

Table 1: In Vitro Cytotoxicity (IC50) of this compound Against Various Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)
P388 Murine Leukemia 0.04
BSY-1 Human Breast Cancer 0.35
MKN7 Human Gastric Cancer 0.45

The anti-proliferative capabilities of this compound are particularly noteworthy against aggressive cancer subtypes like triple-negative breast cancer (TNBC). TNBC is known for its lack of estrogen, progesterone, and human epidermal growth factor receptor 2 (HER2) receptors, which makes it resistant to many targeted therapies. Research has confirmed that this compound can effectively suppress the growth of TNBC cells, highlighting its potential as a lead compound for developing new therapeutic strategies against this challenging disease.

Potent Growth Inhibition in Specific Cell Lines (e.g., P388, BSY-1, MKN7)

Molecular Mechanisms of Action

The anti-cancer effects of this compound are rooted in its distinct molecular interactions within the cell. Its chemical architecture is central to its mechanism of action, enabling it to engage with and modify cellular proteins.

A defining characteristic of this compound's mechanism is its electrophilic nature. This property allows it to form strong, covalent bonds with cellular proteins, a process termed covalent protein adduction. This irreversible modification can alter the structure and function of the target proteins, thereby disrupting critical cellular pathways and leading to the observed anti-proliferative outcomes.

The electrophilic centers within the this compound molecule have a strong affinity for nucleophilic amino acid residues in proteins, particularly cysteines. The thiol group of cysteine is a potent nucleophile that readily attacks the electrophilic sites on this compound, resulting in a stable covalent bond. This targeted modification of cysteine residues can lead to the inactivation of key enzymes and other proteins, thereby exerting its cytotoxic effects.

The electrophilic character of this compound is conferred by specific functional groups within its structure, most notably a chloroenone and an epoxyketone moiety. The chloroenone group, an α,β-unsaturated ketone, is highly susceptible to nucleophilic attack. Similarly, the strained three-membered ring of the epoxyketone is a reactive site for nucleophiles. These functional groups essentially act as "warheads," enabling this compound to covalently bind to its protein targets with high specificity and efficiency.

Interaction with Nucleophilic Amino Acids (e.g., Cysteines)

Identification of Specific Biological Targets

The biological activity of the gymnastatin family of compounds is believed to stem from their array of electrophilic functional groups, which can form covalent bonds with protein targets. researchgate.netresearchgate.net These interactions are key to understanding their mechanism of action. While detailed target identification studies for many gymnastatins, including this compound, are limited, research on related compounds provides a framework for their potential mechanisms. researchgate.netrsc.org

While specific enzyme modulation by this compound is an area of ongoing investigation, studies on related compounds offer valuable insights. For instance, Gymnastatin N has been identified as an inhibitor of POLO-like kinase 1 (Plk1), a key enzyme in cell cycle regulation and a target for anticancer therapies. researchgate.net This finding for a structurally related gymnastatin suggests that enzyme inhibition may be a common mechanism for this class of compounds, although the specific targets for this compound remain to be definitively identified.

The structure of gymnastatins, featuring multiple electrophilic sites, suggests they have the potential to engage with several nucleophilic protein residues, possibly interacting with multiple protein partners. researchgate.netrsc.org This ability to form covalent bonds with various proteins is a hallmark of many bioactive natural products. rsc.orgnih.gov While a comprehensive list of protein partners for this compound is not yet fully detailed in published research, the principle is based on the known reactivity of its functional groups with biological nucleophiles like proteins. vulcanchem.comresearchgate.net

Chemoproteomic strategies, such as activity-based protein profiling (ABPP), are crucial for identifying the cellular targets of electrophilic natural products. researchgate.netnih.gov These methods map the covalent interactions between a compound and cysteine residues across the entire proteome. researchgate.netbiorxiv.org

For the gymnastatin family, proteome-wide cysteine reactivity profiling has been applied to the related compounds dankastatin B and gymnastatin G. researchgate.netnih.gov In a study using isoTOP-ABPP, dankastatin B was found to covalently target cysteine 65 of the Voltage-Dependent Anion-selective Channel protein 3 (VDAC3) in breast cancer cells. researchgate.netnih.gov In contrast, gymnastatin G, which is less potent, did not show significant engagement with this target but did interact weakly with other proteins, including C70 of RPL27A and C20 of TUB1A. biorxiv.org Such studies have not yet been published specifically for this compound, but they establish a clear methodology for identifying its precise molecular targets.

Table 1: Cysteine Reactivity Profiling of Related Gymnastatins
CompoundPrimary Identified TargetTarget Cysteine ResidueCell LineReference
Dankastatin BVoltage-Dependent Anion-selective Channel protein 3 (VDAC3)C65MDA-MB-231 (Breast Cancer) researchgate.netnih.gov
Gymnastatin GRPL27A, TUB1A (weak interaction)C70, C20MDA-MB-231 (Breast Cancer) biorxiv.org
Engagement with Multiple Protein Partners

Cellular Effects and Phenotypic Alterations

The interaction of this compound with its molecular targets culminates in observable effects at the cellular level, including the disruption of essential functions and changes in cell morphology.

Members of the gymnastatin family are known to be cytostatic, meaning they inhibit cell growth and proliferation. nih.govuni-duesseldorf.de Gymnastatins F and G, for example, exhibit potent growth inhibition against the P388 cancer cell line. nih.govresearchgate.net This disruption of cellular proliferation is a key functional outcome of the compounds' activity. The underlying mechanism likely involves the covalent modification of proteins that are critical for cell division and survival. vulcanchem.comresearchgate.net While specific functional disruptions unique to this compound are still under detailed investigation, its activity is consistent with the broader family's ability to interfere with fundamental cellular pathways. vulcanchem.com

Exposure of cells to bioactive compounds often results in distinct changes to their physical shape and structure, known as morphological alterations. nih.govnih.gov While specific studies detailing the morphological changes induced solely by this compound in model organisms are not extensively documented in the available literature, the cytostatic and cytotoxic activities reported for the gymnastatin family imply such effects. researchgate.netresearchgate.net For example, compounds that disrupt the cytoskeleton or induce apoptosis often cause visible changes like cell rounding, membrane blebbing, or altered cell adhesion. unito.it Research on model organisms, which are non-human species studied to understand biological phenomena, is essential for observing these phenotypic outcomes. wikipedia.orgnih.gov

Structure Activity Relationship Sar Studies

Correlating Structural Features with Biological Potency

The biological activity of the gymnastatins is intrinsically linked to their chemical architecture. The presence of multiple reactive sites and a complex ring system are defining characteristics of the more potent members of the family.

The gymnastatin family is characterized by a wealth of electrophilic functional groups, including chloroenone, α-chloroketone, epoxyketone, and α,β,γ,δ-unsaturated amide moieties. nih.govresearchgate.net These groups are considered "warheads" that can form covalent bonds with biological nucleophiles, such as cysteine residues on proteins, which is a likely mechanism for their cytotoxic activity. nih.gov

CompoundCore StructureKey Functional GroupCytotoxicity (EC₅₀) vs. 231MFP Cells nih.gov
Dankastatin BOxo-decalinα-chloroketone0.6 μM
Aranorosin (B1665161)SpirocyclicEpoxide1.6 μM
Gymnastatin ASpirocyclic dienoneChloro-dienone2.1 μM
Dankastatin COxo-decalinα-chloroketone5.0 μM
Gymnastatin QBicyclo[3.3.1]nonaneChloroenone>20 μM
Gymnastatin GBicyclo[3.3.1]nonaneEpoxyketone>20 μM

Halogenation is a key feature of many potent gymnastatins. To investigate the role of the specific halogen atom, bromo-analogues of Gymnastatins A, B, and C were produced by culturing G. dankaliensis in a bromine-rich medium. clockss.org This led to the isolation of Gymnastatins I, J, and K, where the chlorine atoms of A, B, and C are respectively replaced by bromine atoms. clockss.org

Comparative analysis of the cytotoxic activity of these chlorinated and brominated pairs against the P388 murine leukemia cell line revealed that the nature of the halogen significantly impacts potency. In general, the chlorinated versions exhibited stronger activity. For example, Gymnastatin A (chloro) had an ED₅₀ of 0.018 μg/mL, whereas its bromo-analogue, Gymnastatin I, was less active with an ED₅₀ of 0.021 μg/mL. clockss.orggoogle.comgoogle.com A similar trend was observed between Gymnastatin B (ED₅₀ = 0.108 μg/mL) and Gymnastatin J (ED₅₀ = 0.40 μg/mL), and between Gymnastatin C (ED₅₀ = 0.106 μg/mL) and Gymnastatin K (ED₅₀ = 0.42 μg/mL). clockss.orggoogle.com This suggests that the higher electronegativity and different atomic size of chlorine compared to bromine may lead to more favorable interactions or reactivity at the target site. clockss.org However, the brominated compounds, Gymnastatins I and J, still demonstrated appreciable growth inhibition against a panel of human cancer cell lines. clockss.orgresearchgate.net

Chlorinated CompoundED₅₀ vs. P388 (μg/mL) google.comBrominated AnalogueED₅₀ vs. P388 (μg/mL) clockss.orggoogle.com
Gymnastatin A0.018Gymnastatin I0.021
Gymnastatin B0.108Gymnastatin J0.40
Gymnastatin C0.106Gymnastatin K0.42

Influence of Specific Functional Groups on Activity

Stereochemical Dependence of Activity

The three-dimensional arrangement of atoms in the gymnastatins is critical for their biological function. The complex, multi-cyclic core contains numerous stereocenters, and their specific configuration dictates how the molecule can interact with its biological targets.

The synthesis of various gymnastatins has revealed the profound importance of stereochemistry. nih.govrsc.org The stereochemistry of Gymnastatin H itself was confirmed through its total synthesis. researchgate.net Research into the synthesis of related compounds, like Gymnastatin G, has highlighted significant stereochemical challenges. For instance, attempts to form the bicyclo[3.3.1]nonane core using water as a nucleophile resulted in the incorrect stereochemistry at the C-9 position. nih.govresearchgate.net This demonstrates that very subtle changes in reaction pathways can lead to different diastereomers, which may have vastly different biological activities.

The total synthesis of Gymnastatin G and its C1-epimer, epi-gymnastatin G, underscores the role of relative stereochemistry. rsc.org The successful, stereocontrolled synthesis allowed for the isolation of these distinct stereoisomers. rsc.org While direct comparative biological data between these specific epimers was not reported in the initial study, the principle that stereoisomers can have different biological properties is well-established in medicinal chemistry. The synthesis of the four possible diastereomers of Gymnastatin N and the subsequent evaluation of their biological activity confirmed that activity is dependent on the specific stereochemical arrangement. rsc.org This dependence arises because biological targets, such as enzymes and receptors, are chiral environments, and only a molecule with the correct three-dimensional shape can bind effectively.

SAR Elucidation through Synthetic Analog Production

The production of synthetic analogs is a cornerstone of SAR studies, allowing chemists to systematically alter parts of a molecule to probe their function.

Synthetic efforts have not only enabled access to the natural products themselves but have also allowed for the creation of analogs with modified core structures. This has been instrumental in understanding the SAR of the broader family. A key study explored how different scaffolds, all derived from a common biosynthetic precursor, affect cytotoxicity. nih.gov The study compared compounds with three distinct core structures: the spirocyclic dienone of Gymnastatin A, the bicyclo[3.3.1]nonane of Gymnastatins G and Q, and the oxo-decalin of Dankastatins B and C. nih.govresearchgate.net

The results showed a clear dependence of activity on the scaffold type, with the oxo-decalin (Dankastatin B) and spirocyclic (Gymnastatin A, Aranorosin) structures showing significantly higher potency against triple-negative breast cancer cells than the bicyclo[3.3.1]nonane-containing compounds (Gymnastatins G and Q). nih.gov This indicates that the core ring system is a primary determinant of biological activity, likely by controlling the spatial presentation of the crucial side chain and electrophilic sites. Furthermore, the chemical conversion of aranorosin, a non-halogenated natural product, into various chlorinated gymnastatins using simple chloride salts provides another powerful example of SAR through synthetic modification, directly linking different structural families and highlighting pathways for generating chemical diversity. nih.govclockss.org

Evaluation of Derivatives in Mechanistic Assays

The unique structural features and promising biological activity of this compound have spurred investigations into the synthesis and evaluation of its derivatives. These studies aim to elucidate the structure-activity relationships (SAR) that govern its cytotoxic effects and to identify analogs with improved potency and selectivity. The evaluation of these derivatives in various mechanistic assays has provided valuable insights into the molecular features crucial for their biological function.

Research into the broader gymnastatin family has revealed that many of these tyrosine-derived alkaloids possess significant anti-cancer activity, although their precise mechanisms of action are often not fully elucidated. researchgate.net The presence of multiple electrophilic functional groups, such as chloroenones, α-chloroketones, and epoxyketones, suggests that these compounds may act as covalent inhibitors, forming bonds with nucleophilic residues like cysteine on target proteins. researchgate.netresearchgate.net

Synthetic efforts have enabled the creation of various gymnastatin analogs, allowing for a systematic exploration of how structural modifications impact their biological activity. For instance, the synthesis of hemiacetal spiro derivatives related to the gymnastatin structure has been accomplished, and these compounds have been assessed for their biological effects. tandfonline.com

In one study, the total synthesis of gymnastatin G, a structurally related compound, and its C1-epimer was achieved. Both compounds were evaluated for their growth-inhibitory activity against human triple-negative breast cancer cells, providing insight into the stereochemical requirements for cytotoxicity. nih.gov

Furthermore, the synthesis of analogues of gymnastatin N and their subsequent evaluation in a Polo-like kinase 1 (Plk1) assay has shed light on the moieties responsible for its bioactivity. These SAR studies suggested that the diene and free carboxylic acid functionalities might be critical for its inhibitory action. researchgate.net

The tables below summarize the findings from the evaluation of various gymnastatin derivatives in biological and mechanistic assays.

Table 1: Antimicrobial Activity of Gymnastatin Analogs

CompoundTarget OrganismInhibitory Activity
Derivative 3 Gram-positive bacteria, Gram-negative bacteria, Fungi, MycobacteriumWide range of inhibitory activity
Derivative 5 Gram-positive bacteria, Gram-negative bacteria, Fungi, MycobacteriumWide range of inhibitory activity
Derivative 14 Gram-positive bacteria, Gram-negative bacteria, Fungi, MycobacteriumWide range of inhibitory activity
Derivative 15 Gram-positive bacteria, Gram-negative bacteria, Fungi, MycobacteriumWide range of inhibitory activity
Data sourced from a study on hemiacetal spiro derivatives. tandfonline.com

Table 2: Cytotoxic Activity of Gymnastatin G and its Epimer

CompoundCell LineActivity
Gymnastatin G (11) Human triple-negative breast cancer cellsGrowth inhibitory activity
1-epi-Gymnastatin G (33) Human triple-negative breast cancer cellsGrowth inhibitory activity
Data sourced from a study on the total synthesis and biological testing of gymnastatin G. nih.gov

Table 3: Mechanistic Evaluation of Gymnastatin N Analogues

CompoundAssayFindings
Gymnastatin N (1) Plk1 AssayIC₅₀ = 13 µM
Aranorosinol A (2) Plk1 AssayIC₅₀ = 8 µM
Gymnastatin N Analogues Plk1 AssaySAR studies indicated the diene and free carboxylic acid moieties may be responsible for bioactivity.
Data sourced from the isolation and synthesis of gymnastatin N and its evaluation as a Plk1 inhibitor. researchgate.net

These studies collectively contribute to a deeper understanding of the SAR of the gymnastatin class of compounds. The evaluation of these rationally designed derivatives in mechanistic assays is a crucial step toward the development of novel therapeutic agents based on the gymnastatin scaffold.

Advanced Analytical Techniques in Gymnastatin H Research

Chromatographic Methodologies for Purification and Analysis

Chromatography is a cornerstone technique for separating Gymnastatin H and its related metabolites from the crude extracts of the producing organism, Gymnascella dankaliensis. The process typically involves multiple, sequential chromatographic steps to achieve the high degree of purity required for spectroscopic analysis and biological assays. vulcanchem.com

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in this compound research, utilized for both purification and analysis. sinobiological.com Initial fractionation of the crude methanol (B129727) extract from the fungal mycelium often involves methods like column chromatography over Sephadex LH-20 or silica (B1680970) gel. vulcanchem.com Following these initial steps, preparative reversed-phase HPLC is crucial for the final purification, separating this compound from closely related structural analogues. acs.org

Analytical HPLC is also vital for assessing the purity of isolated compounds and for comparing synthetic molecules with the natural product. researchgate.net For instance, in the study of related compounds like Gymnastatin N, chiral HPLC was employed to separate and compare different diastereomers, a technique equally applicable to confirming the stereochemistry of synthetic this compound. researchgate.net

Table 1: HPLC Applications in Gymnastatin Research

HPLC ModePrimary ApplicationDescriptionRelevance to this compound
Preparative Reversed-Phase HPLCPurification/IsolationSeparates compounds based on hydrophobicity on a large scale to yield pure material.Used as a final step to isolate pure this compound from fungal extracts or synthetic reaction mixtures. acs.org
Analytical HPLCPurity AssessmentQuantifies the purity of a sample by separating it into its components.Confirms the homogeneity of this compound samples prior to biological testing and spectroscopic analysis. polypeptide.com
Chiral HPLCStereoisomer SeparationUses a chiral stationary phase to separate enantiomers and diastereomers.Essential for verifying the specific stereoconfiguration of synthetic this compound by comparing it to the natural product. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. azolifesciences.comthermofisher.com While this compound itself is a large, non-volatile molecule not directly amenable to GC-MS, the technique is highly valuable for studying the broader metabolome of Gymnascella dankaliensis. azolifesciences.comresearchgate.net This includes the analysis of smaller, volatile precursor molecules or degradation products related to the biosynthesis of the gymnastatin family of compounds.

For non-volatile metabolites like amino acids, fatty acids, and small organic acids that may be part of the biosynthetic pathway, chemical derivatization is required. chemrxiv.orgresearchgate.net This two-step process typically involves methoximation of carbonyl groups followed by silylation of polar functional groups to increase their volatility, making them suitable for GC-MS analysis. thermofisher.com By profiling these related metabolites, researchers can gain insights into the metabolic state of the fungus and the biosynthetic origins of complex molecules like this compound. azolifesciences.com

High-Performance Liquid Chromatography (HPLC)

Advanced Spectroscopic Characterization

Once purified, the precise molecular structure of this compound is determined using a suite of advanced spectroscopic techniques. High-resolution mass spectrometry provides the exact molecular formula, while multi-dimensional NMR experiments are used to piece together the complex carbon skeleton and determine its relative and absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most critical tool for the complete structural elucidation of complex natural products like this compound. researchgate.net The process involves a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments to establish the connectivity and spatial relationships of all atoms in the molecule. clockss.org

1D NMR (¹H and ¹³C): These experiments provide initial information about the types of protons and carbons present in the molecule, such as those in aliphatic chains, double bonds, and those attached to heteroatoms. nih.gov

2D NMR (COSY): Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) couplings through bonds, allowing for the mapping of spin systems and the connection of adjacent protons within a molecular fragment. vulcanchem.comhhu.de

2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the fragments identified by COSY to build the complete carbon skeleton. vulcanchem.comhhu.de

2D NMR (NOESY/ROESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments detect protons that are close in space, regardless of whether they are connected by bonds. These correlations are essential for determining the relative stereochemistry of the molecule, by showing which substituents are on the same face of a ring or double bond. vulcanchem.comhhu.de

The stereostructure of this compound was definitively established through the detailed analysis of these 1D and 2D NMR spectroscopic data. researchgate.net

Table 2: NMR Techniques for this compound Structure Elucidation

NMR ExperimentInformation ProvidedContribution to Structure Elucidation
¹H NMRChemical environment and count of hydrogen atoms.Identifies functional groups and provides initial structural clues. nih.gov
¹³C NMRChemical environment and count of carbon atoms.Defines the carbon backbone and identifies key carbon-containing functional groups. nih.gov
COSY¹H-¹H spin-spin coupling networks.Connects adjacent protons to define molecular fragments. vulcanchem.com
HMBCLong-range (2-3 bond) ¹H-¹³C correlations.Assembles fragments into the complete molecular skeleton. vulcanchem.comclockss.org
NOESY/ROESY¹H-¹H spatial proximity (through-space correlations).Determines the relative stereochemistry and 3D conformation. vulcanchem.comhhu.de

High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), is employed to determine the exact mass of the parent ion with very high accuracy (typically to four or five decimal places). scielo.br This precise mass measurement allows for the unambiguous calculation of the molecular formula of this compound. vulcanchem.com Confirming the elemental composition is a critical step that validates the structural information derived from NMR data and is fundamental for the characterization of any new natural product. researchgate.net

Multi-dimensional NMR for Complex Structure Analysis

Chemoproteomics and Target Identification Techniques

Understanding the biological activity of this compound requires identifying its molecular targets within the cell. Chemoproteomics has emerged as a powerful discipline for this purpose, aiming to characterize small molecule-protein interactions on a proteome-wide scale. nih.gov This is particularly relevant for the gymnastatin and dankastatin family of alkaloids, which possess electrophilic functional groups that may form covalent bonds with specific protein targets. researchgate.netresearchgate.net

Activity-based protein profiling (ABPP) is a key chemoproteomic strategy. researchgate.net This approach often involves creating a chemical probe based on the natural product's structure. This probe retains the bioactivity of the parent molecule but also includes a reporter tag (like biotin (B1667282) or an alkyne) for enrichment and identification. However, a powerful alternative is to leverage the innate reactivity of the natural product itself.

In a study on Dankastatin B, a related and potent alkaloid from G. dankaliensis, researchers mapped its proteome-wide cysteine-reactivity. researchgate.net This label-free approach helps to identify which specific cysteine residues on which proteins are covalently modified by the natural product. Given that this compound also possesses potential electrophilic sites, similar chemoproteomic techniques could be applied to deconvolute its mechanism of action by identifying its direct protein binding partners. researchgate.netrsc.org Such target identification is a crucial step in validating the therapeutic potential of this class of compounds. chemrxiv.orgnsf.gov

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technology used to identify the protein targets of bioactive compounds within a complex biological sample. nih.govnih.gov This method utilizes chemical probes that covalently bind to the active sites of specific enzymes, allowing for their detection and identification. universiteitleiden.nl ABPP is particularly valuable for studying compounds like the gymnastatins and dankastatins, which possess multiple electrophilic sites capable of forming covalent bonds with protein residues. researchgate.netrsc.org

The general workflow of an ABPP experiment involves the design and synthesis of an activity-based probe (ABP). universiteitleiden.nl This probe typically consists of a reactive group that targets a specific class of enzymes, a reporter tag (like biotin or a fluorophore) for detection, and sometimes a linker. mdpi.com The probe is incubated with a proteome, and the labeled proteins are then enriched and identified, often using mass spectrometry. nih.govmdpi.com

In the context of compounds related to this compound, such as the potent alkaloid dankastatin B, ABPP has been employed to map its proteome-wide cysteine-reactivity. researchgate.net This is significant because many of these alkaloids are thought to exert their cytotoxic effects through covalent interactions. researchgate.netrsc.org By understanding which proteins these compounds react with, researchers can begin to unravel their mechanisms of action.

Competitive ABPP is a variation of this technique where the proteome is pre-incubated with the compound of interest before adding the ABP. nih.gov If the compound binds to the same site as the probe, it will block the probe from labeling the protein, leading to a decrease in signal. This allows for the identification of specific protein targets of the unlabeled compound.

The application of ABPP to the gymnastatin family of natural products is a key strategy for target deconvolution and for understanding the functional consequences of their covalent modifications of proteins. researchgate.netrsc.org

High-Content, Image-Based Screening in Research Models

High-content, image-based screening (HCS) is a powerful technology that combines automated fluorescence microscopy with sophisticated image analysis to quantitatively assess the effects of chemical compounds on cellular phenotypes. drugtargetreview.comalitheagenomics.com This approach allows for the simultaneous measurement of multiple cellular parameters in a high-throughput manner, providing a detailed and quantitative profile of a compound's biological activity. drugtargetreview.comnih.gov

The process begins with seeding cells into microtiter plates. researchgate.net These cells are then treated with a library of compounds. After an incubation period, the cells are stained with fluorescent dyes that label specific cellular components or report on particular cellular events. Automated microscopes then capture images of the cells in each well. drugtargetreview.com Finally, specialized software analyzes these images to extract a wealth of quantitative data on various cellular features, such as protein translocation, organelle morphology, cell proliferation, and apoptosis. drugtargetreview.com

A key advantage of HCS is its ability to perform phenotypic screening, which can identify compounds that induce a desired cellular outcome without prior knowledge of the specific molecular target. nih.gov This is particularly useful in the early stages of drug discovery. drugtargetreview.com

In the context of this compound research, HCS can be employed to:

Screen for compounds that induce specific cellular changes, such as apoptosis in cancer cell lines.

Characterize the morphological changes induced by this compound and its analogs to gain insights into their mechanism of action.

Compare the phenotypic profiles of different gymnastatin compounds to understand structure-activity relationships.

For instance, a high-content screening assay could be designed to identify compounds that reduce the levels of a specific cellular marker associated with a disease. researchgate.net This approach has been successfully used to discover therapeutic candidates for various conditions. researchgate.net By applying HCS to the study of this compound, researchers can efficiently screen for its biological effects and identify potential therapeutic applications.

Computational and Modeling Approaches

Computational methods, particularly molecular docking, are instrumental in predicting and analyzing the interactions between small molecules and their protein targets.

Molecular Docking Studies (for related compounds)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when it binds to a second molecule to form a stable complex. scielo.org.co This method is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of their interaction. scielo.org.co

The process involves generating a three-dimensional model of the protein target, often derived from X-ray crystallography or homology modeling. The small molecule, or ligand, is then computationally "docked" into the binding site of the protein in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is considered the most likely binding mode. nih.gov

While specific molecular docking studies for this compound were not found in the provided search results, this technique has been applied to other naturally occurring compounds with similar biological activities. scielo.org.co For example, molecular docking has been used to study the binding of various natural product inhibitors to enzymes like N-myristoyl transferase, a potential antifungal target. scielo.org.coscielo.org.co These studies help to identify key amino acid residues in the active site that are important for binding and to predict the relative binding affinities of different compounds. scielo.org.co

In a typical molecular docking study, the following steps are performed:

Preparation of the protein and ligand structures: This includes adding hydrogen atoms, assigning charges, and defining the binding site. scielo.org.co

Docking simulation: The ligand is placed in the binding site, and its conformational space is explored to find the best fit.

Scoring and analysis: The binding poses are ranked based on a scoring function, and the top-ranked poses are analyzed to understand the interactions between the ligand and the protein. nih.gov

Future Research Directions and Unresolved Questions

Elucidating Undiscovered Biological Mechanisms of Action

The Gymnastatin family of alkaloids, derived from tyrosine, possesses a variety of electrophilic functional groups, suggesting they may act as covalently acting natural products. escholarship.org While their cytotoxic effects are documented, the precise molecular interactions and downstream cellular consequences remain largely unknown. escholarship.orgresearchgate.net Future research should focus on identifying the specific cellular targets of Gymnastatin H. The presence of moieties like chloroenone and α,β,γ,δ-unsaturated amides in the broader family suggests potential for covalent interactions with biological nucleophiles, such as cysteine residues on proteins. nih.govresearchgate.netresearchgate.net

Key research questions include:

What are the primary protein targets with which this compound covalently interacts?

How do these interactions disrupt cellular pathways and lead to cytotoxicity?

Does this compound exhibit off-target effects that contribute to its biological activity profile?

Chemoproteomic approaches, which have been successfully applied to related compounds like Dankastatin B, could be instrumental in mapping the proteome-wide reactivity of this compound and identifying its direct binding partners. researchgate.netnih.gov

Exploring Novel Biological Targets and Pathways

Beyond its established cytotoxic properties, this compound may modulate novel biological targets and pathways that have yet to be discovered. beilstein-journals.org The unique bicyclo[3.3.1]nonane core, a feature shared with Gymnastatins F and G, could facilitate specific binding interactions with previously uncharacterized cellular components involved in cancer cell proliferation. researchgate.netvulcanchem.comnih.gov Investigating the effects of this compound on various signaling cascades, metabolic pathways, and cellular organelles could reveal new therapeutic opportunities.

Areas for exploration include:

Signal Transduction: Does this compound interfere with key signaling pathways implicated in cancer, such as those involving kinases or transcription factors?

Mitochondrial Function: Given that a related compound, Dankastatin B, targets the mitochondrial protein VDAC3, does this compound also impact mitochondrial integrity or function? nih.gov

Cell Cycle Regulation: How does this compound affect the progression of the cell cycle and the machinery that governs it?

The application of high-throughput screening and systems biology approaches will be crucial in systematically exploring these potential new avenues of biological activity. beilstein-journals.org

Advancements in Biosynthetic Pathway Engineering and Synthetic Biology

The biosynthesis of gymnastatins is thought to originate from the combination of tyrosine and a polyketide fragment, followed by halogenation and complex cyclization reactions. vulcanchem.comrsc.org A deeper understanding of the enzymatic machinery responsible for constructing the this compound scaffold opens the door for biosynthetic pathway engineering. Synthetic biology tools, such as CRISPR/Cas9, can be employed to manipulate the genetic blueprint of the producing organism, Gymnascella dankaliensis, or to heterologously express the pathway in a more tractable host like E. coli or yeast. nih.govfrontiersin.orgnih.gov

Potential advancements in this area include:

Increased Titer: Engineering the biosynthetic pathway to enhance the production yield of this compound, which is often low from natural sources. nih.govbiorxiv.org

Analog Generation: Creating novel gymnastatin derivatives by introducing or modifying genes in the pathway to alter the final chemical structure. frontiersin.org

Precursor-Directed Biosynthesis: Supplying the producing organism with modified precursor molecules to generate a library of new analogs for structure-activity relationship (SAR) studies.

These approaches, combining principles of metabolic engineering and synthetic biology, hold the promise of generating a diverse range of gymnastatin-based compounds with potentially improved therapeutic properties. nih.govfrontiersin.org

Development of Highly Enantioselective and Scalable Synthetic Routes

The total synthesis of this compound and its relatives is a significant chemical challenge due to their complex, stereochemically rich structures. nih.govresearchgate.net While syntheses have been reported, developing routes that are both highly enantioselective and scalable remains a key objective. researchgate.netbeilstein-journals.orgresearchgate.net This is essential for producing sufficient quantities of the natural product and its analogs for extensive biological evaluation and preclinical development.

Future synthetic efforts should focus on:

Novel Asymmetric Methodologies: Devising new catalytic enantioselective reactions to control the multiple stereocenters within the gymnastatin core. researchgate.netnih.govorganic-chemistry.orgorganic-chemistry.orgrsc.org

Process Optimization: Refining existing synthetic routes to minimize step count, improve yields, and ensure scalability for potential large-scale production. nih.gov

Design and Synthesis of Next-Generation Gymnastatin Analogs with Enhanced Mechanistic Specificity

With a deeper understanding of the structure-activity relationships within the gymnastatin family, the rational design and synthesis of next-generation analogs with enhanced mechanistic specificity becomes possible. researchgate.net By systematically modifying the various functional groups and the core scaffold of this compound, it may be possible to create derivatives with improved potency, selectivity, and pharmacokinetic properties.

Key design strategies could include:

Modification of the Side Chain: Altering the length, branching, and saturation of the fatty acid side chain to optimize interactions with the target protein. beilstein-journals.org

Variation of the Bicyclic Core: Synthesizing analogs with different substitutions or stereochemistry on the bicyclo[3.3.1]nonane ring system to probe the binding pocket of the target. researchgate.net

Introduction of Bioorthogonal Handles: Incorporating chemical tags into the gymnastatin structure to facilitate target identification and imaging studies.

These medicinal chemistry efforts, guided by computational modeling and biological testing, will be instrumental in transforming this compound from a natural product hit into a viable therapeutic lead.

Understanding the Interconversion and Stereochemical Nuances within the Alkaloid Family

The gymnastatin family encompasses a wide array of structurally related alkaloids, including various stereoisomers and compounds with different cyclization patterns, such as the dankastatins. nih.govresearchgate.net A significant unresolved question is how nature controls the formation of these different scaffolds from a common precursor and whether interconversions between family members can occur under physiological or synthetic conditions. nih.govresearchgate.net

Research in this area should aim to:

Investigate Biosynthetic Branch Points: Identify the key enzymes and reaction conditions that dictate whether the biosynthetic pathway leads to a gymnastatin or a dankastatin core. nih.gov

Explore Chemical Interconversions: Study the chemical stability of this compound and its potential to rearrange or isomerize to other family members, such as aranorosin (B1665161), under different conditions. escholarship.orgnih.gov

Clarify Stereochemical Relationships: Elucidate the precise stereochemical relationships between the various gymnastatin and dankastatin isomers and understand how stereochemistry influences biological activity. nih.govnih.gov

Q & A

Q. What experimental approaches are used to determine the absolute stereochemistry of gymnastatin H?

The absolute stereochemistry of this compound is typically resolved using X-ray crystallography or nuclear Overhauser effect (NOE) experiments in NMR spectroscopy. For example, Nishiyama’s synthesis (Scheme 44) employed 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a chiral auxiliary to control the configuration at the C-6 center, validated via crystallographic data . Key steps include photoisomerization of conjugated esters and diastereoselective protonation, achieving >95% enantiomeric excess .

Q. How are synthetic routes optimized for this compound to improve overall yield?

Optimization focuses on reducing steps and enhancing diastereoselectivity. The total synthesis of (6R)-gymnastatin H achieved a 4.3% yield over 14 steps, with critical improvements in photodeconjugation efficiency and protecting group strategies. For instance, using anodic oxidation and acid-catalyzed cyclization minimized side reactions . A simplified route is outlined below:

StepKey ReactionYieldSelectivity
1Photoisomerization of ester84%>95% de
2Diastereoselective protonation92%98% ee
3Epoxidation78%N/A

Q. What bioassays are employed to validate this compound’s antitumor activity?

Standard assays include in vitro cytotoxicity tests against cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin-based viability assays. IC₅₀ values are calculated from dose-response curves. This compound’s mechanism is further probed via protein synthesis inhibition assays and angiogenesis models (e.g., chick chorioallantoic membrane) to evaluate anti-proliferative effects .

Advanced Research Questions

Q. How do structural modifications of this compound impact its bioactivity?

Modifications at the C-1 and C-6 positions significantly alter activity. For example, the C-1 epimer (compound 33) showed reduced cytotoxicity compared to gymnastatin G (11), highlighting the role of stereochemistry in target binding . Computational docking studies (e.g., AutoDock Vina) correlate substituent effects with binding affinity to ribosomal proteins or tubulin .

Q. What methodologies resolve contradictions in spectroscopic data during this compound characterization?

Discrepancies in NMR or mass spectrometry data are addressed through:

  • Comparative analysis : Cross-referencing with synthesized analogs (e.g., gymnastatin A, I) .
  • High-resolution techniques : HRMS and 2D NMR (HSQC, HMBC) to distinguish overlapping signals .
  • Reproducibility checks : Independent replication of key steps (e.g., photodeconjugation) to confirm spectral assignments .

Q. How are environmentally sustainable methods integrated into this compound synthesis?

Recent protocols emphasize green chemistry principles, such as:

  • Solvent selection : Replacing dichloromethane with cyclopentyl methyl ether (CPME) in esterification .
  • Catalyst efficiency : Using H₂SO₄ in catalytic amounts for cyclization (84% yield) .
  • Waste reduction : Flow chemistry for precise control of reaction parameters, minimizing byproducts .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing this compound’s bioactivity data?

Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions in cell viability assays. For dose-response relationships, nonlinear regression (log(inhibitor) vs. normalized response) calculates IC₅₀ with 95% confidence intervals (GraphPad Prism) . Replicate experiments (n ≥ 3) and report mean ± SEM to ensure robustness .

Q. How to ensure reproducibility in this compound synthesis?

  • Detailed protocols : Specify reaction conditions (e.g., "argon atmosphere," "−78°C") to prevent variability .
  • Raw data sharing : Provide NMR spectra (δ values, coupling constants) and chromatograms in supplementary materials .
  • Cross-lab validation : Collaborate with independent groups to verify stereochemical outcomes .

Data Presentation Guidelines

  • Tables : Include processed data critical to conclusions (e.g., IC₅₀ values, synthetic yields) in the main text .
  • Appendices : Archive raw datasets (e.g., NMR peak lists) for transparency .
  • Ethical reporting : Declare conflicts of interest and cite original methodologies (e.g., Nishiyama’s synthesis) to avoid redundancy .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gymnastatin H
Reactant of Route 2
Gymnastatin H

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.